- Discovery of a Biaryl Cyclohexene Carboxylic Acid (MK-6892): A Potent and Selective High Affinity Niacin Receptor Full Agonist with Reduced Flushing Profiles in Animals as a Preclinical CandidateJournal of Medicinal Chemistry, 2010, 53(6), 2666-2670,
Cas no 917910-45-3 (MK-6892)

MK-6892 structure
Nom du produit:MK-6892
Numéro CAS:917910-45-3
Le MF:C19H22N4O5
Mégawatts:386.401784420013
MDL:MFCD20528236
CID:833971
PubChem ID:135416394
MK-6892 Propriétés chimiques et physiques
Nom et identifiant
-
- MK-6892
- 2-({3-[3-(5-Hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2,2-dimeth ylpropanoyl}amino)-1-cyclohexene-1-carboxylic acid
- MK 6892
- 2-[[3-[3-(5-Hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2,2-dimethyl-1-oxopropyl]amino]-1-cyclohexene-1-carboxylic acid (ACI)
- CHEMBL1086657
- 2-({3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl}-amino)cyclohex-1-ene-1-carboxylic acid
- 2-{3-[3-(5-HYDROXYPYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-2,2-DIMETHYLPROPANAMIDO}CYCLOHEX-1-ENE-1-CARBOXYLIC ACID
- MFCD20528236
- BDBM50313976
- AC-36092
- PH9ZB6IRW0
- 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid
- GTPL5788
- HY-10680
- MK6892
- 1-Cyclohexene-1-carboxylic acid, 2-((3-(3-(5-hydroxy-2-pyridinyl)-1,2,4-oxadiazol-5-yl)-2,2-dimethyl-1-oxopropyl)amino)-
- UNII-PH9ZB6IRW0
- Q27086871
- CS-1480
- AKOS027338629
- HMS3750O15
- 917910-45-3
- BCP20984
- GLXC-10804
- EX-A2478
- NCGC00378975-01
- DA-65509
- 2-[[3-[3-(5-hydroxy-1,2-dihydropyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid
- AS-32919
- 2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylic acid
- 2-((3-(3-(5-hydroxy-1,2-dihydropyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoyl)amino)cyclohexene-1-carboxylic acid
- 2-[[2,2-dimethyl-3-[3-(5-oxidanylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]cyclohexene-1-carboxylic acid
- 2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-ene-1-carboxylic acid
- SCHEMBL4548340
-
- MDL: MFCD20528236
- Piscine à noyau: 1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26)
- La clé Inchi: CJHXBFSJXDUJHP-UHFFFAOYSA-N
- Sourire: O=C(C1CCCCC=1NC(C(CC1ON=C(C2C=CC(O)=CN=2)N=1)(C)C)=O)O
Propriétés calculées
- Qualité précise: 386.15901982g/mol
- Masse isotopique unique: 386.15901982g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 7
- Complexité: 636
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 138Ų
- Le xlogp3: 2.3
MK-6892 Informations de sécurité
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MK-6892 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A335426-100mg |
2-(3-(3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-ene-1-carboxylic acid |
917910-45-3 | 99% | 100mg |
$1119.0 | 2024-05-30 | |
MedChemExpress | HY-10680-50mg |
MK-6892 |
917910-45-3 | 98.06% | 50mg |
¥8370 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0108-50 mg |
MK-6892 |
917910-45-3 | 99.01% | 50mg |
¥7500.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60650-5mg |
MK-6892 |
917910-45-3 | 5mg |
¥3772.0 | 2021-09-08 | ||
DC Chemicals | DC9455-1 g |
MK-6892 |
917910-45-3 | >98% | 1g |
$2800.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M60650-10mg |
MK-6892 |
917910-45-3 | 10mg |
¥5732.0 | 2021-09-08 | ||
ChemScence | CS-1480-5mg |
MK-6892 |
917910-45-3 | 99.43% | 5mg |
$300.0 | 2022-04-26 | |
ChemScence | CS-1480-50mg |
MK-6892 |
917910-45-3 | 99.43% | 50mg |
$1080.0 | 2022-04-26 | |
eNovation Chemicals LLC | D593004-100mg |
MK-6892 |
917910-45-3 | 98% | 100mg |
$390 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0108-100 mg |
MK-6892 |
917910-45-3 | 99.01% | 100MG |
¥11685.00 | 2022-02-28 |
MK-6892 Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dichloromethane ; 0 °C; 15 min, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Référence
MK-6892 Raw materials
MK-6892 Preparation Products
MK-6892 Littérature connexe
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
917910-45-3 (MK-6892) Produits connexes
- 2228303-55-5(1-(3-bromo-1-methyl-1H-indol-2-yl)cyclobutane-1-carbonitrile)
- 1421474-31-8(N-3-hydroxy-3-(thiophen-2-yl)propyl-2-(thiophen-2-yl)acetamide)
- 1946820-88-7((2R,3S)-ethyl 3-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate)
- 2168479-35-2(2-amino-8-nitro-1,2,4triazolo1,5-apyridine-7-carboxylic acid)
- 724757-67-9((2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine)
- 2229435-90-7(1-2-(5-methyl-2-nitrophenyl)propan-2-ylcyclopropan-1-amine)
- 1339027-96-1(methyl 3-(methyl(tert-pentyl)amino)propanoate)
- 1238877-70-7(methyl 6-(2-hydroxypropan-2-yl)pyridine-3-carboxylate)
- 1797114-57-8(N-Benzyl Salbutamol Acetonide)
- 1314714-92-5(2-(2-Bromo-3-hydroxy-4-methoxyphenyl)-2-methylpropanenitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:917910-45-3)MK-6892

Pureté:99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg
Prix ($):202.0/273.0/380.0/631.0/1007.0